molecular formula C19H27NO5 B8655101 Tert-butyl 4-((4-(methoxycarbonyl)phenoxy)methyl)piperidine-1-carboxylate

Tert-butyl 4-((4-(methoxycarbonyl)phenoxy)methyl)piperidine-1-carboxylate

Cat. No. B8655101
M. Wt: 349.4 g/mol
InChI Key: CFIVQCJAPPSELD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08053447B2

Procedure details

To a stirred solution of N-Boc-4-piperidinemethanol (10 g, 46.45 mmol) in dry THF (500 mL) was added tributyl phosphine (18.77 g, 92.9 mmol) and 4-hydroxy benzoic acid methyl ester (10.6 g, 69.67 mmol). The reaction mixture was cooled to 0° C. and ADDP (23.41 g, 92.9 mmol) was added dropwise from an addition funnel over a period of 1 hr. The reaction was gradually brought to room temperature and stirring continued for 1 hr. The sol-vent was removed under vacuum and EtOAc (50 mL) was added and cooled to 0° C. The solid formed was filtered and the clear filtrate concentrated and purified by column chromatography (ISCO) using a step gradient starting with heptane going to EtOAc 100%. Desired fractions were collected and the solvent evaporated in vacuo affording 5.9 g (36%) of 4-(4-methoxycarbonyl-phenoxymethyl)-piperidine-1-carboxylic acid t-butyl ester as an oil.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
18.77 g
Type
reactant
Reaction Step One
Quantity
10.6 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
23.41 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([N:8]1[CH2:13][CH2:12][CH:11]([CH2:14][OH:15])[CH2:10][CH2:9]1)([O:3][C:4]([CH3:7])([CH3:6])[CH3:5])=[O:2].C(P(CCCC)CCCC)CCC.[CH3:29][O:30][C:31](=[O:39])[C:32]1[CH:37]=[CH:36][C:35](O)=[CH:34][CH:33]=1.C1CCN(C(N=NC(N2CCCCC2)=O)=O)CC1>C1COCC1>[C:4]([O:3][C:1]([N:8]1[CH2:13][CH2:12][CH:11]([CH2:14][O:15][C:35]2[CH:36]=[CH:37][C:32]([C:31]([O:30][CH3:29])=[O:39])=[CH:33][CH:34]=2)[CH2:10][CH2:9]1)=[O:2])([CH3:7])([CH3:6])[CH3:5]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C(=O)(OC(C)(C)C)N1CCC(CC1)CO
Name
Quantity
18.77 g
Type
reactant
Smiles
C(CCC)P(CCCC)CCCC
Name
Quantity
10.6 g
Type
reactant
Smiles
COC(C1=CC=C(C=C1)O)=O
Name
Quantity
500 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
23.41 g
Type
reactant
Smiles
C1CCN(CC1)C(=O)N=NC(=O)N2CCCCC2

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was gradually brought to room temperature
CUSTOM
Type
CUSTOM
Details
The sol-vent was removed under vacuum and EtOAc (50 mL)
ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0° C
CUSTOM
Type
CUSTOM
Details
The solid formed
FILTRATION
Type
FILTRATION
Details
was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the clear filtrate concentrated
CUSTOM
Type
CUSTOM
Details
purified by column chromatography (ISCO)
CUSTOM
Type
CUSTOM
Details
Desired fractions were collected
CUSTOM
Type
CUSTOM
Details
the solvent evaporated in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)COC1=CC=C(C=C1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 5.9 g
YIELD: PERCENTYIELD 36%
YIELD: CALCULATEDPERCENTYIELD 36.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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